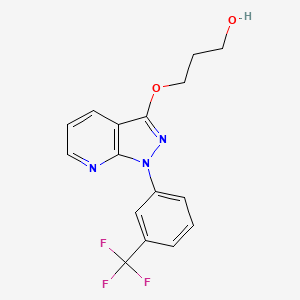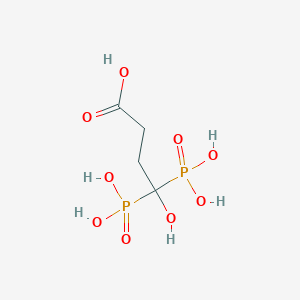
Butanoic acid, 4-hydroxy-4,4-diphosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the formulation of detergents and water treatment chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.
4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.
4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.
Uniqueness
4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
70794-95-5 |
|---|---|
Molekularformel |
C4H10O9P2 |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


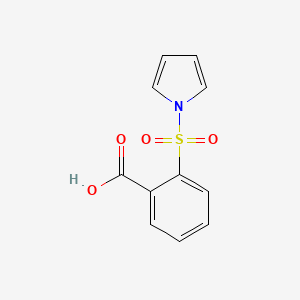
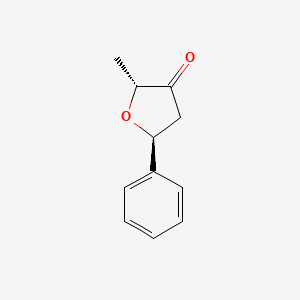
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)

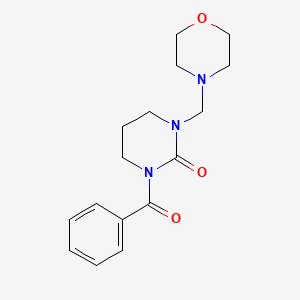
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)
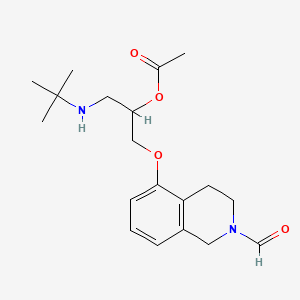
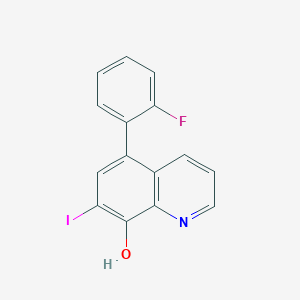
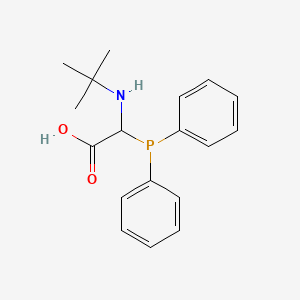
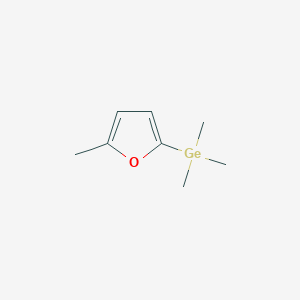
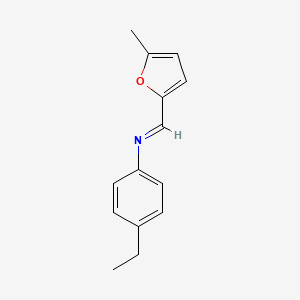

![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
